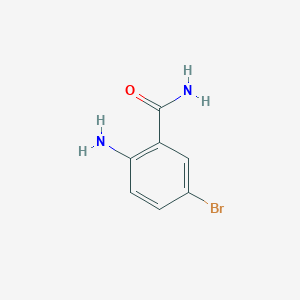
6-Chloro-3-(chloromethyl)-2-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Chloro-3-(chloromethyl)-2-methylpyridine, also known as this compound, is a useful research compound. Its molecular formula is C7H7Cl2N and its molecular weight is 176.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Purification
The compound is an important intermediate in synthesizing medicines and pesticides. Techniques such as extraction, distillation, and chromatography have been employed to achieve high purity levels exceeding 99% for photochlorinated products of 3-methylpyridine, demonstrating the compound's critical role in the synthesis processes of various chemicals (Su Li, 2005).
Chemical Reactions and Derivatives
The reactivity of ethyl 6-alkyl(aryl)-4-chloromethyl-2-methylpyridine-3-carboxylates with ammonia and primary amines leads to the formation of substituted dihydropyrrolo[3'4-c]pyridin-7-ones. This reaction pathway underscores the compound's utility in constructing nitrogen-containing heterocycles, which are prevalent in many bioactive molecules (R. A. Nadzhafova, 2002).
Application in Pesticide Development
The synthesis of 1,3,4-oxadiazoles derived from 2-chloropyridine-5-acetic acid, starting from 2-chloro-5-chloromethylpyridine, reveals the compound's pivotal role in developing new insecticidal agents. This pathway indicates the potential for creating novel agrochemicals leveraging the chemical flexibility of 6-chloro-3-(chloromethyl)-2-methylpyridine (B. S. Holla et al., 2004).
Vibrational and Electronic Structure Analysis
Studies on the vibrational, conformational, and electronic structures of related chloro-methylpyridines provide insights into the electronic properties and reactivity of such compounds. These analyses contribute to a deeper understanding of their role in chemical synthesis and the development of new materials (V. Arjunan et al., 2012).
Properties
IUPAC Name |
6-chloro-3-(chloromethyl)-2-methylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-5-6(4-8)2-3-7(9)10-5/h2-3H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFLUPICHOKZHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211530-38-9 |
Source


|
| Record name | 6-chloro-3-(chloromethyl)-2-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-Bromo-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B60136.png)




